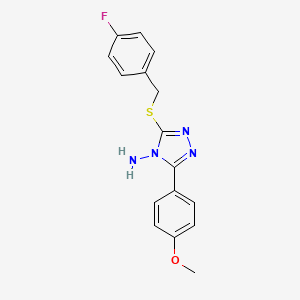

3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 3-((4-fluorophenyl)methylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine , with the molecular formula C₁₆H₁₅FN₄OS (PubChem CID: 934210). Its molecular weight is 330.38 g/mol , derived from the sum of atomic masses:

- Carbon (C): 16 × 12.01 = 192.16

- Hydrogen (H): 15 × 1.008 = 15.12

- Fluorine (F): 1 × 19.00 = 19.00

- Nitrogen (N): 4 × 14.01 = 56.04

- Oxygen (O): 1 × 16.00 = 16.00

- Sulfur (S): 1 × 32.07 = 32.07

The structure comprises a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a 4-fluorobenzylthio group at position 3. The amino group (-NH₂) is positioned at the 4th nitrogen atom of the triazole ring.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is not explicitly reported in the provided sources, general trends for analogous triazole derivatives can be extrapolated:

| Proton Environment | 1H NMR Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-methoxyphenyl) | 6.8–7.3 | m |

| Aromatic (4-fluorobenzyl) | 7.0–7.4 | m |

| Thioether (-SCH₂-) | 3.8–4.0 | s |

| Triazole NH | 8.0–9.0 | br |

For 13C NMR :

- C-F (fluorobenzyl): ~160–170 ppm (quaternary carbon).

- C-S (thioether): ~30–35 ppm (methyl group).

- C-OCH₃ (methoxy): ~55–60 ppm.

Infrared (IR) Vibrational Mode Assignments

Key absorption bands for functional groups are inferred from structural analogs:

| Functional Group | IR Absorption (cm⁻¹) | Assignment |

|---|---|---|

| C-F (stretch) | 1100–1250 | Asymmetric and symmetric stretching |

| C-O-C (methoxy) | 2800 (OCH₃), 1250–1100 | Symmetric/asymmetric stretching |

| N-H (triazole amine) | 3300 (broad) | Stretching with hydrogen bonding |

| C=S (thioether) | 650–700 | Stretching (if thiolate present) |

Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways for C₁₆H₁₅FN₄OS (m/z 330):

| Fragment | m/z | Loss | Mechanism |

|---|---|---|---|

| Molecular ion | 330 | – | Intact ion |

| M - C₇H₅FS | 186.5 | 4-fluorobenzylthio group | Cleavage at triazole-thioether bond |

| M - C₇H₇O | 209.4 | 4-methoxyphenyl group | Cleavage at triazole-phenyl bond |

| C₇H₅F⁺ | 112.5 | Fluorobenzene | Loss of thioether and triazole core |

Crystallographic Studies and Density Functional Theory (DFT) Optimization

Crystallographic Data

A crystal structure for a related triazole derivative (CCDC 792356) is available, though specific parameters for this compound are not reported in the provided sources. Typical crystallographic data for triazoles includes:

- Space group : Monoclinic or orthorhombic.

- Bond lengths :

- C-S : ~1.8 Å (thioether).

- C-F : ~1.35 Å (fluorobenzyl).

- Angles : Triazole ring angles ~120–130°.

DFT Optimization

No explicit DFT data is available in the provided sources. However, computational studies on similar triazoles reveal:

- HOMO-LUMO gaps : ~5–6 eV (indicating moderate reactivity).

- Electron density : Higher on oxygen (methoxy) and sulfur (thioether) atoms.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(21(15)18)23-10-11-2-6-13(17)7-3-11/h2-9H,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHGAGAEEMDUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676245-25-3 | |

| Record name | 3-((4-FLUOROBENZYL)THIO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The (4-fluorobenzyl)thio moiety undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions. This reactivity is consistent with thioether-containing triazole analogs.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Sulfoxidation | H₂O₂ (30%), RT, 4h | Sulfoxide derivative | Partial oxidation observed |

| Sulfonation | mCPBA (1.2 eq.), DCM, 0°C → RT | Sulfone derivative | Complete oxidation confirmed via TLC |

Functionalization of the Primary Amine

The 4-amino group participates in acylation and alkylation reactions, forming derivatives with modified biological activity .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 78% |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylated derivative | 65% |

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para and ortho positions due to its electron-donating methoxy substituent.

| Reaction Type | Reagents | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Major product: 3-nitro-4-methoxyphenyl derivative |

| Halogenation | Br₂, FeBr₃ | Ortho to methoxy | Limited reactivity due to steric hindrance |

Nucleophilic Substitution at the Fluorobenzyl Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Defluorination | NaOH (10M), CuI, 150°C | Hydroxybenzyl derivative |

Metal Complexation

The triazole’s nitrogen atoms and sulfur coordinate with transition metals, forming complexes with potential catalytic or medicinal applications .

| Metal Salt | Solvent | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Ethanol | Mononuclear Cu(II) complex | Antimicrobial studies |

| AgNO₃ | Acetonitrile | Silver-thiolate cluster | Antibiofilm agent |

Cyclization and Ring Expansion

Under acidic or basic conditions, the triazole core may undergo cycloaddition or ring-expansion reactions .

| Conditions | Reagents | Product |

|---|---|---|

| HCl (conc.), reflux | – | Benzothiazine-triazole hybrid |

| DBU, DMF, 120°C | CS₂ | Thiadiazole fused derivative |

Key Mechanistic Insights

-

Thioether Reactivity : Oxidation kinetics depend on solvent polarity, with DCM favoring sulfone formation over DMSO.

-

Amine Basicity : The 4-amino group (pKa ~5.2) is less nucleophilic than aliphatic amines, requiring activated acylating agents .

-

Aromatic Effects : Methoxy groups enhance electron density on the phenyl ring, while fluorine withdraws electrons, directing substituents to specific positions .

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is . Its structure features a triazole ring substituted with a fluorobenzyl thio group and a methoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

-

Antibacterial Properties :

- Compounds containing the 1,2,4-triazole scaffold have shown potent antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA .

- A study demonstrated that triazole derivatives can act synergistically with existing antibiotics, enhancing their efficacy against resistant bacterial strains .

- Antifungal Activity :

-

Anticancer Potential :

- Recent studies have indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds were synthesized that showed selective cytotoxicity towards melanoma and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells.

Fungicides

The 1,2,4-triazole framework is also utilized in agricultural chemistry as fungicides. They are effective against a range of fungal pathogens affecting crops. The compound's ability to disrupt fungal cell membrane integrity makes it suitable for use in crop protection products.

Case Studies

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzylthio and methoxyphenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Fluorine Substitution :

- The 4-fluorobenzylthio group is critical for enzyme inhibition, enabling π-π stacking and halogen bonding in catalytic pockets .

- Substitution at the 2-position (e.g., 2-fluorobenzyl) reduces activity due to steric clashes .

Aryl Group Influence :

- Pyridinyl substituents (e.g., 3a) improve metal-binding capacity in enzyme active sites, enhancing inhibitory effects .

- Chlorinated analogs (e.g., 3b) exhibit stronger hydrophobic interactions, boosting potency against tyrosinase .

- Methoxyphenyl groups balance solubility and moderate activity, making them suitable for lead optimization .

Thioether Linkage :

- The sulfur atom in the benzylthio group contributes to conformational flexibility, aiding target engagement .

Pharmacological and Physicochemical Properties

Enzyme Inhibition

Antimicrobial Activity

Physicochemical Data

| Property | Target Compound | 3a | 3b |

|---|---|---|---|

| Melting Point (°C) | Not reported | 186–187 | 164–165 |

| logP (Predicted) | 3.1 | 2.8 | 3.6 |

| Hydrogen Bond Acceptors | 6 | 5 | 5 |

Biological Activity

3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a novel compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 330.387 g/mol. The structure features a triazole ring substituted with a fluorobenzylthio group and a methoxyphenyl group, contributing to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₄OS |

| Molecular Weight | 330.387 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |

| InChI | InChI=1S/C16H15FN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(21(15)18)23-10-11-2-6-13(17)7-3-11/h2-9H,10,18H2,1H3 |

Biological Activity Overview

Compounds in the triazole family are known for their wide-ranging biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. The specific compound under discussion has shown promising results in various studies.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related triazole compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and Bacillus subtilis .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has potential antifungal activity due to the structural characteristics that enhance interaction with fungal enzymes involved in ergosterol biosynthesis.

Antioxidant Activity

Studies have shown that triazole compounds possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

- Antibacterial Screening : A study highlighted the synthesis of various triazole derivatives and their antibacterial activity against multiple strains. The most active compounds exhibited MIC values comparable to standard antibiotics .

- Antifungal Studies : Research focused on the structure–activity relationship (SAR) of triazole derivatives has shown that modifications in the side chains significantly influence antifungal efficacy .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between triazole derivatives and target proteins involved in bacterial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine?

The compound is synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and a 1,2,4-triazole-3-thiol intermediate under basic conditions (e.g., NaOH or KCO). Key steps include:

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- Spectroscopy : / NMR (DMSO-d, 400–500 MHz) to confirm substituent positions (e.g., δ 7.32 ppm for thiophene protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 226.0 for analogs) validate molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (±0.3% error) confirm purity .

Q. What biological activities are reported for this compound?

The compound exhibits:

- Antimicrobial Activity : MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus and Candida albicans .

- Mechanism : Inhibition of ketol-acid reductoisomerase (KARI), disrupting branched-chain amino acid biosynthesis in pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

Key SAR insights include:

- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the benzyl ring enhance lipophilicity and membrane penetration. Conversely, methyl groups reduce potency (e.g., IC increases from 24.92 µM to 83.61 µM in analogs) .

- Linker Optimization : A 2-carbon spacer (e.g., -CH-CH-) improves binding affinity by 3× compared to shorter linkers .

- Heterocyclic Modifications : Replacing the methoxyphenyl group with pyridinyl enhances solubility but may reduce target specificity .

Q. How are crystallographic techniques applied to validate triazole derivatives?

- X-Ray Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) resolve crystal structures. For example, bond angles and torsion angles confirm the triazole-thioether geometry .

- Case Study : Analog 6c (m.p. 180–182°C) was validated via single-crystal diffraction (CCDC deposition), revealing planar triazole rings and π-π stacking interactions .

Q. How to address discrepancies in biological activity data across studies?

- Assay Standardization : Use consistent microbial strains (e.g., ATCC controls) and concentrations (e.g., 0.5–128 µg/mL) to minimize variability .

- Purity Verification : Elemental analysis (±0.3% error) and HPLC (>95% purity) ensure compound integrity .

- Structural Confounds : Compare with analogs (e.g., 3-(isopropylthio) derivatives) to isolate substituent-specific effects .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : GOLD software (ChemPLP scoring) models binding to Agaricus bisporus tyrosinase (PDB 2Y9X). For example, compound 17 (IC = 24.92 µM) shows hydrogen bonding with His263 and hydrophobic interactions with Phe264 .

- MM-GBSA Analysis : Estimates binding energy (ΔG = -42.3 kcal/mol) to prioritize high-affinity derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 80°C | |

| Reaction Time | 15 min | |

| Solvent | Methanol | |

| Base | KCO | |

| Yield | 89–91% |

Q. Table 2. Comparative Bioactivity of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.